molecular formula C15H21ClN2O2 B5389313 ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5389313
M. Wt: 296.79 g/mol
InChI Key: XHMNWDDFQQJJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C15H21ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by esterification with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving piperazine derivatives, which have shown various biological activities.

    Medicine: Piperazine derivatives are known for their anthelmintic properties, and this compound may be explored for similar uses.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the paralysis of parasitic worms . The exact pathways and molecular targets for this specific compound would require further research to elucidate.

Comparison with Similar Compounds

ETHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

Properties

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-20-15(19)12-18-9-7-17(8-10-18)11-13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMNWDDFQQJJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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